
N-chloro-N-methylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-chloro-N-methylformamide is an organic compound that belongs to the class of amides. It is a derivative of formamide where one hydrogen atom is replaced by a chlorine atom and another by a methyl group. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-chloro-N-methylformamide can be synthesized through several methods. One common method involves the reaction of N-methylformamide with chlorine gas under controlled conditions. The reaction typically takes place at low temperatures to prevent the decomposition of the product.
Another method involves the use of N-methylformamide and a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-chloro-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformamide and other by-products.
Reduction: Reduction reactions can convert it back to N-methylformamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylformamide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Scientific Research Applications
N-chloro-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-chloro-N-methylformamide involves its reactivity with various biological and chemical targets. The chlorine atom makes it a good electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
N-methylformamide: A closely related compound where the chlorine atom is replaced by a hydrogen atom.
N,N-dimethylformamide: Another related compound with two methyl groups instead of one.
Formamide: The simplest formamide with no substituents on the nitrogen atom.
Uniqueness
N-chloro-N-methylformamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications where specific reactivity is required.
Properties
CAS No. |
27876-28-4 |
|---|---|
Molecular Formula |
C2H4ClNO |
Molecular Weight |
93.51 g/mol |
IUPAC Name |
N-chloro-N-methylformamide |
InChI |
InChI=1S/C2H4ClNO/c1-4(3)2-5/h2H,1H3 |
InChI Key |
TUIAQSKEFHFDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



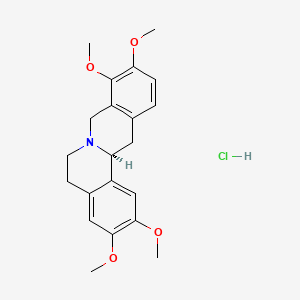

![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
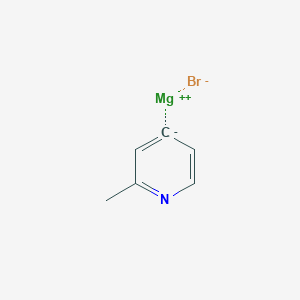
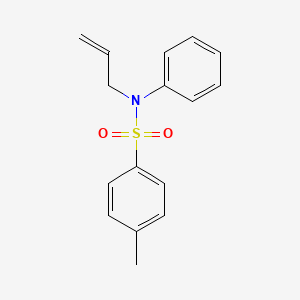
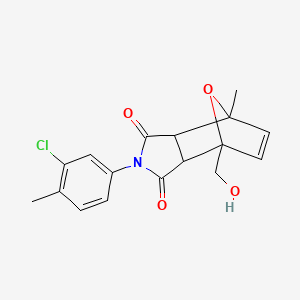
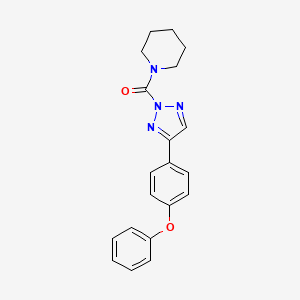

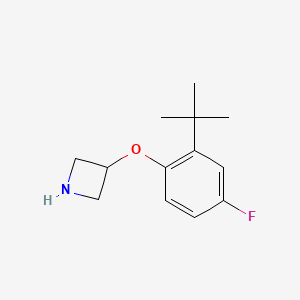
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

